Eudistomin W
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Overview
Description
Eudistomin W is a natural product found in Eudistoma with data available.
Scientific Research Applications
1. Synthesis and Cytotoxicity
Eudistomins, particularly Eudistomin U, have been synthesized through efficient methods for potential therapeutic applications. The synthesis involves key reactions like Bischler-Napieralski cyclization and Suzuki cross-coupling. These compounds have shown cytotoxicity against various cancer cell lines and potent antibacterial activity against Gram-positive bacteria (Roggero, Giulietti, & Mulcahy, 2014).
2. DNA-Binding Studies
The β-carboline class, including Eudistomin U, is capable of binding to DNA. These compounds, due to their unique structures, suggest a more complicated binding mechanism than other β-carbolines. Preliminary spectroscopic and calorimetric data indicate a weak and nonspecific binding to DNA (Giulietti et al., 2016).
3. Antibacterial and Antifungal Activities
Eudistomins W and X, discovered from the Micronesian ascidian Eudistoma sp., exhibit significant antibiotic and fungicidal activities. Eudistomin W specifically shows selective activity against Candida albicans but lacks antibacterial properties (Schupp et al., 2003).
4. Biological Activity Studies
Various Eudistomin derivatives, including Eudistomins Y1-Y7, have been synthesized and shown to have moderate growth inhibitory activity against certain cancer cell lines. These findings suggest potential therapeutic applications in oncology (Jin et al., 2013).
5. Antimicrobial Activity of Other Eudistomins
Eudistomin-I and Eudistomin H, derived from Eudistoma viride, exhibit antimicrobial activity against various human pathogenic bacteria. This suggests the potential of Eudistomin compounds in developing new antimicrobial agents (Rajesh & Murugan, 2019).
6. Modulation of Ryanodine Receptor Channels
Eudistomin derivatives have been studied for their effects on ryanodine receptor channels and sarcoplasmic reticulum Ca2+ ATPase in striated muscle, indicating potential applications in muscle physiology research (Diaz-Sylvester et al., 2014).
7. Novel Derivatives as Antibacterial Agents
New derivatives of Eudistomin U have been designed using computer-aided drug discovery, showing potent antibacterial activity and providing insights into new antibacterial drug development (Dai, Dan, Li, & Wang, 2018).
properties
Product Name |
Eudistomin W |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[(1S)-1-hydroxy-2-phenylethyl]-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C19H16N2O2/c22-13-6-7-16-15(11-13)14-8-9-20-19(18(14)21-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,17,21-23H,10H2/t17-/m0/s1 |
InChI Key |
NSUYQRXJCOMIRZ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |
synonyms |
eudistomin W |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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